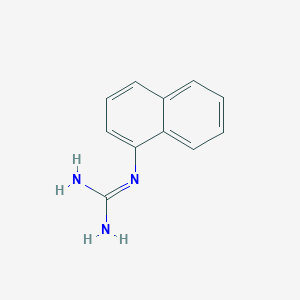

N-Naphthalen-1-ylguanidine

Description

Contextualization within Guanidine (B92328) Chemical Systems

Guanidine, with its distinctive Y-shaped arrangement of a central carbon atom bonded to three nitrogen atoms, is a highly basic and strongly hydrogen-bonding functional group. acs.org This inherent basicity, arising from the resonance stabilization of its protonated form, the guanidinium (B1211019) cation, is a defining characteristic of guanidine-containing molecules. acs.org Guanidine derivatives are prevalent in nature, most notably in the amino acid arginine, and are integral to a multitude of biological processes. researchgate.net

In the broader context of chemical systems, guanidines are recognized for their roles as superbases, catalysts, and versatile ligands in coordination chemistry. researchgate.net The introduction of aryl substituents, such as the naphthyl group in N-Naphthalen-1-ylguanidine, significantly modifies the electronic and steric properties of the guanidine core. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, imparts increased lipophilicity and the potential for π-π stacking interactions, thereby influencing the molecule's behavior in both chemical and biological systems. vulcanchem.com

Significance of this compound in Contemporary Academic Investigations

The scientific intrigue surrounding this compound stems from its role as a key structural motif in the development of novel compounds with potential therapeutic applications. Its derivatives have been the focus of numerous academic studies, highlighting the importance of the N-naphthyl guanidine scaffold.

One notable area of investigation involves the synthesis of N-arylguanidines as potential inhibitors of DNA polymerase β (Polβ), an enzyme crucial for DNA repair. In a study focused on developing novel Polβ inhibitors, 1-(Naphthalen-1-yl)guanidine hydrochloride was synthesized and characterized as part of a library of N-aryl/heteroarylguanidines. rsc.org This research underscores the relevance of the this compound structure in the design of potential anticancer agents that target DNA repair pathways.

Furthermore, the N-(1-naphthyl)guanidine framework has been explored in the context of neuroscience. For instance, a derivative, N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, has been identified as a selective noncompetitive antagonist of the NMDA receptor. acs.org This finding is significant as NMDA receptors are pivotal in synaptic plasticity and neuronal function, and their modulation is a key strategy in the development of treatments for various neurological disorders.

The synthesis of this compound itself has been a subject of academic interest. A method for the preparation of its hydrochloride salt involves the reaction of the corresponding amine with cyanamide (B42294) in the presence of a Lewis acid catalyst under microwave irradiation. rsc.org The characterization of this compound has been thoroughly documented, providing a solid foundation for its use in further research. rsc.org

The table below summarizes the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | N-(naphthalen-1-yl)guanidine |

| CAS Number | 46273-15-8 |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| InChI Key | UUWDYPFBBKWIRT-UHFFFAOYSA-N |

Detailed research findings have provided spectroscopic data for the characterization of this compound hydrochloride. rsc.org

| Spectroscopic Data | Values |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.99-7.90 (m, 3H), 7.76 (broad singlet, 1H [NH]), 7.60-7.51 (m, 3H), 7.43 (d, J = 8 Hz, 1H) |

| ¹³C NMR {¹H} (125 MHz, DMSO-d₆) | δ 157.8, 134.6, 131.3, 130.0, 128.8, 128.3, 127.4, 127.2, 126.5, 125.2, 122.7 |

| LCMS-LTQ (ESI+) | calcd for C₁₁H₁₁N₃ + [M+H]⁺ 186.10, found 185.93 |

These academic investigations collectively highlight the significance of this compound as a valuable scaffold in medicinal chemistry and a subject of ongoing scientific exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWDYPFBBKWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328325 | |

| Record name | N-1-naphthylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46273-15-8 | |

| Record name | N-1-naphthylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Naphthalen 1 Ylguanidine and Derived Analogues

Fundamental Synthetic Approaches to Arylguanidines

The construction of the arylguanidine moiety is a cornerstone of many synthetic endeavors. Several classical and contemporary methods are employed, each with its own set of advantages and limitations.

Cyanamide-Based Condensation Reactions

A prevalent and direct method for the synthesis of monosubstituted guanidines involves the condensation of amines with cyanamide (B42294). In this approach, the amine nucleophilically attacks the carbon atom of cyanamide. The reaction is typically acid-catalyzed, which protonates the cyanamide, increasing its electrophilicity. For the synthesis of arylguanidines, an arylamine, such as an aniline (B41778) derivative, is reacted with cyanamide, often in the presence of a mineral acid like hydrochloric acid.

This method's efficiency can be influenced by the nucleophilicity of the amine and the reaction conditions. While being a straightforward approach, it can sometimes be hampered by the formation of side products, such as melamines, resulting from the self-condensation of cyanamide, particularly under harsh conditions.

| Arylamine | Reagent | Conditions | Product | Yield | Reference |

| Aniline | Cyanamide | HCl, Reflux | N-Phenylguanidine | Good | General Method |

| Substituted Anilines | Cyanamide | Sc(OTf)₃, Water | N-Arylguanidines | Moderate to Good | organic-chemistry.org |

Multi-Step Pathways via Thiourea (B124793) Intermediates

A versatile and widely used strategy for the synthesis of substituted guanidines proceeds through a thiourea intermediate. This multi-step approach offers greater control over the substitution pattern of the final guanidine (B92328) product. The synthesis typically involves two key steps:

Formation of the Thiourea: An arylamine is reacted with a thiocyanating agent, such as benzoyl isothiocyanate or an alkali metal thiocyanate (B1210189) in the presence of an acid, to form the corresponding N-arylthiourea.

Conversion to Guanidine: The thiourea is then activated, typically by S-alkylation with an alkyl halide (e.g., methyl iodide) to form a highly reactive S-alkylisothiourea intermediate. This intermediate is subsequently reacted with an amine, leading to the displacement of the alkylthiol group and the formation of the guanidine.

Alternatively, desulfurization of the thiourea in the presence of an amine can be achieved using reagents like mercury(II) chloride or carbodiimides (e.g., EDC), which facilitate the formation of a carbodiimide (B86325) intermediate that is then trapped by the amine. researchgate.net

| Arylamine | Thiourea Formation Reagent | Guanylation Conditions | Product | Yield | Reference |

| Various Amines | Isothiocyanate | HgCl₂, Amine | Substituted Guanidines | Good | researchgate.net |

| Nα-Boc-L-ornithine t-butyl ester | Benzyloxycarbonylisothiocyanate | EDCI, Dimethylamine | Protected Guanidine | Not specified | General Method |

Transition Metal-Catalyzed Coupling Strategies for N-Arylation

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds. These methods have been successfully applied to the synthesis of N-arylguanidines, offering mild reaction conditions and broad substrate scope. nih.gov

Palladium- and copper-based catalytic systems are the most commonly employed. In a typical reaction, an aryl halide (e.g., aryl bromide or iodide) or an arylboronic acid is coupled with guanidine or a protected guanidine derivative in the presence of a suitable transition metal catalyst, a ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. These methods are particularly valuable for accessing sterically hindered or electronically diverse N-arylguanidines that may be challenging to synthesize via classical methods.

| Arylating Agent | Guanidine Source | Catalyst System | Product | Yield | Reference |

| Aryl Halides | Guanidine | Pd catalyst, Ligand, Base | N-Arylguanidines | Good | nih.gov |

| Arylboronic Acids | Cyanamides, Amines | CuCl₂·2H₂O, Bipyridine, K₂CO₃ | N,N′,N″-Trisubstituted Guanidines | Up to 95% | General Method |

Directed Synthesis of N-Naphthalen-1-ylguanidine Scaffolds

The specific synthesis of this compound and its analogs leverages the fundamental principles of arylguanidine synthesis, with a focus on starting materials that already incorporate the naphthalene (B1677914) moiety.

Preparation from 1-Naphthylamine (B1663977) Precursors

The most direct route to this compound involves the use of 1-naphthylamine as the primary building block. This approach mirrors the general methods for arylguanidine synthesis, where 1-naphthylamine serves as the arylamine component.

Cyanamide Condensation: 1-Naphthylamine can be reacted directly with cyanamide in the presence of an acid to yield this compound. The optimization of reaction conditions is key to maximizing the yield and minimizing the formation of byproducts.

From Thiourea: A two-step sequence can be employed, starting with the conversion of 1-naphthylamine to N-(naphthalen-1-yl)thiourea. This is typically achieved by reacting 1-naphthylamine with a source of thiocyanate. The resulting thiourea is then converted to the target guanidine through activation and subsequent reaction with ammonia (B1221849) or an amine.

Protected Guanidinylating Agents: A common and efficient laboratory-scale method involves the reaction of 1-naphthylamine with a protected guanidinylating agent, such as N,N′-di-Boc-N′′-triflylguanidine or N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea. These reagents readily react with primary amines to form the protected guanidine, which can then be deprotected under acidic conditions to afford the final product.

| Starting Material | Reagent(s) | Key Steps | Product | Reference |

| 1-Naphthylamine | Cyanamide | Acid-catalyzed condensation | This compound | General Method |

| 1-Naphthylamine | KSCN, HCl; then HgCl₂, NH₃ | Thiourea formation, then desulfurative guanylation | This compound | General Method |

| 1-Naphthylamine | N,N′-di-Boc-N′′-triflylguanidine; then TFA | Guanylation and Deprotection | This compound | General Method |

Elaboration of the Guanidine Moiety with Naphthalene Substituents

An alternative strategy involves constructing the guanidine core first and then introducing the naphthalene substituent. This approach is particularly useful for synthesizing more complex, substituted this compound derivatives.

Transition Metal-Catalyzed N-Arylation: A pre-formed guanidine or a protected guanidine can be N-arylated with a naphthalene-based electrophile, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, using a palladium or copper catalyst. This method allows for the late-stage introduction of the naphthalene group. nih.gov For instance, 1-aminonaphthalenes have been successfully prepared from 1-bromonaphthalenes via Pd-catalyzed amination under microwave conditions, a principle that can be extended to guanylation. nih.gov

This approach provides a convergent route to a variety of this compound analogs by varying both the guanidine component and the substituted naphthalene electrophile.

| Naphthalene Precursor | Guanidine Source | Catalyst System | Product | Reference |

| 1-Bromonaphthalene | Guanidine | Pd(dba)₂, BINAP, NaOtBu | This compound | nih.gov |

| 1-Iodonaphthalene | Protected Guanidine | CuI, Ligand, Base | Protected this compound | General Method |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The synthesis of this compound and its analogues is a process influenced by numerous reaction parameters. Optimization of these parameters is critical for maximizing the yield of the desired product while minimizing the formation of impurities, thereby ensuring high selectivity. The following discussion, supported by detailed research findings, elucidates the impact of key variables on the efficiency of synthetic methodologies, primarily focusing on the guanidinylation of 1-naphthylamine as a representative transformation.

A prevalent method for the synthesis of N-arylguanidines involves the reaction of an amine with a guanidinylating agent. A common and effective guanidinylating agent is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). The optimization of this reaction for the synthesis of a hypothetical N-naphthalen-1-yl-N'-nitroguanidine intermediate, a precursor to the final product, would typically involve a systematic investigation of solvent, temperature, and reaction time.

The choice of solvent plays a pivotal role in the reaction's success. Solvents are selected based on their ability to dissolve the reactants and their inertness under the reaction conditions. For the guanidinylation of aromatic amines, polar aprotic solvents are often favored.

Table 1: Effect of Solvent on the Yield of N-naphthalen-1-yl-N'-nitroguanidine

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 24 | 65 |

| 2 | Acetonitrile (MeCN) | 25 | 24 | 78 |

| 3 | Tetrahydrofuran (THF) | 25 | 24 | 72 |

| 4 | N,N-Dimethylformamide (DMF) | 25 | 24 | 85 |

As indicated in Table 1, N,N-Dimethylformamide (DMF) often provides superior yields in such reactions due to its high polarity, which facilitates the dissolution of the amine and the guanidinylating agent, thereby increasing the reaction rate.

Temperature is another critical parameter that significantly influences the reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired by-products. Therefore, finding the optimal temperature is crucial for achieving high selectivity.

Table 2: Influence of Temperature on the Reaction Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 25 | 12 | 75 |

| 2 | DMF | 50 | 12 | 92 |

| 3 | DMF | 80 | 12 | 88 |

The data in Table 2 suggests that for the guanidinylation of 1-naphthylamine with DMNPC in DMF, a temperature of 50°C provides the optimal balance between reaction rate and yield, with higher temperatures potentially leading to decomposition or side reactions.

The duration of the reaction is also optimized to ensure the reaction goes to completion without the degradation of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice.

Table 3: Optimization of Reaction Time

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 50 | 6 | 78 |

| 2 | DMF | 50 | 12 | 92 |

| 3 | DMF | 50 | 18 | 93 |

From Table 3, it is evident that a reaction time of 12 to 18 hours is sufficient to achieve a high yield, with no significant improvement observed with longer reaction times.

Furthermore, the stoichiometry of the reactants, particularly the ratio of the amine to the guanidinylating agent, is fine-tuned to maximize the conversion of the starting amine. An excess of the guanidinylating agent can sometimes be employed to drive the reaction to completion, but this may necessitate more rigorous purification steps.

In addition to the aforementioned parameters, the presence of a base can be crucial, especially when the starting amine is in the form of a salt or when the reaction generates acidic by-products. The choice and amount of base are also subject to optimization.

For the synthesis of more complex this compound analogues, particularly those involving transition metal-catalyzed cross-coupling reactions, the optimization of parameters becomes even more intricate. In such cases, the choice of catalyst, ligand, base, and solvent system is critical for achieving the desired regioselectivity and yield. For instance, in a hypothetical copper-catalyzed three-component synthesis of a trisubstituted this compound, the optimization would involve screening various copper sources and ligands.

Table 4: Ligand Screening for a Copper-Catalyzed Guanidinylation

| Entry | Copper Source | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl₂·2H₂O | None | Toluene | 35 |

| 2 | CuCl₂·2H₂O | Bipyridine | Toluene | 75 |

| 3 | CuCl₂·2H₂O | Phenanthroline | Toluene | 82 |

These findings underscore the multifaceted nature of reaction optimization in the synthesis of this compound and its derivatives. A systematic and detailed investigation of each parameter is essential to develop a robust and efficient synthetic protocol that delivers high yields and selectivity.

Advanced Spectroscopic and Structural Elucidation of N Naphthalen 1 Ylguanidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-Naphthalen-1-ylguanidine in solution. Through the analysis of one- and two-dimensional spectra, the carbon framework, proton environments, and their interconnections can be mapped with high fidelity. For analysis, the compound is often protonated to its hydrochloride salt, which stabilizes the molecule and provides sharp, well-resolved NMR signals.

The ¹H NMR spectrum of this compound hydrochloride provides essential information about the electronic environment of the protons on the naphthalene (B1677914) ring and the guanidinium (B1211019) group. In a solvent such as DMSO-d6, the spectrum exhibits distinct signals corresponding to the seven aromatic protons and the protons associated with the nitrogen atoms.

The aromatic region of the spectrum is characteristic of a 1-substituted naphthalene system. The protons appear as a series of multiplets between δ 7.43 and 7.99 ppm. rsc.org Specifically, the spectrum shows a multiplet integrating to three protons between δ 7.99-7.90 ppm, another multiplet for three protons in the δ 7.60-7.51 ppm range, and a doublet at δ 7.43 ppm (J = 8 Hz) corresponding to one proton. rsc.org The protons on the guanidinium moiety (-NH and -NH2) are often observed as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with the solvent or trace water. A broad singlet corresponding to an NH proton has been reported at δ 7.76 ppm. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.99-7.90 | Multiplet (m) | 3H | Naphthyl-H |

| 7.76 | Broad Singlet (br s) | 1H | Guanidinyl-NH |

| 7.60-7.51 | Multiplet (m) | 3H | Naphthyl-H |

| 7.43 | Doublet (d) | 1H | Naphthyl-H |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their respective chemical environments. For this compound hydrochloride, eleven distinct signals are observed, corresponding to the ten carbons of the naphthalene ring system and the single carbon of the guanidinium group. rsc.org

The guanidinium carbon (C=N) is highly deshielded and appears as a characteristic signal at approximately δ 157.8 ppm. rsc.org The ten carbons of the naphthalene ring produce a cluster of signals in the aromatic region, typically between δ 122 and 135 ppm. The specific chemical shifts are influenced by the electron-donating effect of the attached guanidinium group. The reported signals for the naphthalene moiety appear at δ 134.6, 131.3, 130.0, 128.8, 128.3, 127.4, 127.2, 126.5, 125.2, and 122.7 ppm. rsc.org The carbon directly attached to the nitrogen (C1) and the other quaternary carbons of the ring can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 157.8 | Guanidinyl C=N |

| 134.6, 131.3, 130.0, 128.8, 128.3, 127.4, 127.2, 126.5, 125.2, 122.7 | Naphthyl-C |

To unambiguously assign the specific ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY spectra would reveal the connectivity between the protons on each of the naphthalene rings, allowing for the differentiation of the H-2/H-3/H-4 system from the H-5/H-6/H-7/H-8 system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying the connectivity between the naphthalene ring and the guanidine (B92328) group. Correlations would be expected between the H-2 and H-8 protons of the naphthalene ring and the guanidinium carbon, as well as between the guanidinyl NH proton and the C-1 and C-8a carbons of the ring, thereby confirming the substitution pattern.

Vibrational and Mass Spectrometric Characterization

While NMR spectroscopy provides the skeletal framework, vibrational spectroscopy and mass spectrometry offer complementary information regarding functional groups and molecular formula.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the N-H, C=N, C-N, and aromatic C-H and C=C bonds.

The N-H stretching vibrations of the guanidine group are expected to produce strong, broad bands in the region of 3100-3400 cm⁻¹. The C=N (imine) stretching vibration typically gives a strong absorption band in the 1610-1670 cm⁻¹ range. The spectrum would also feature multiple C-N stretching bands. The presence of the naphthalene ring is confirmed by aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and sharp aromatic C-H stretching bands just above 3000 cm⁻¹. Strong bands corresponding to C-H out-of-plane bending in the 750-850 cm⁻¹ range would further indicate the substitution pattern on the aromatic system.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Guanidine (-NH₂) |

| ~3050 | C-H Stretch | Aromatic (Naphthyl) |

| 1610 - 1670 | C=N Stretch | Guanidine (Imine) |

| 1450 - 1600 | C=C Stretch | Aromatic (Naphthyl) |

| 750 - 850 | C-H Out-of-Plane Bend | Aromatic (Naphthyl) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition and molecular formula.

Using a soft ionization technique like Electrospray Ionization (ESI), this compound is typically observed as its protonated ion, [M+H]⁺. The experimentally determined exact mass can then be compared to the calculated mass for the expected formula. For the protonated molecule with the formula C₁₁H₁₂N₃⁺, the calculated monoisotopic mass is 186.1026. Experimental data from Liquid Chromatography-Mass Spectrometry (LCMS) with an Electrospray Ionization (ESI+) source have found a mass of 185.93, which corresponds to the [M+H]⁺ ion of this compound (C₁₁H₁₁N₃). rsc.org This close correlation between the calculated and found mass confirms the molecular formula of the compound.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique would allow for the unambiguous elucidation of the molecular structure of this compound, providing precise data on bond lengths, bond angles, and conformational details, as well as a thorough understanding of its packing and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Data Acquisition and Processing

The initial and often most challenging step in a crystallographic study is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like this compound, this would typically be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods, using a variety of common organic solvents.

Once a suitable crystal is obtained, it would be mounted on a modern diffractometer. Data collection would involve the following typical parameters:

Instrument: A high-resolution single-crystal X-ray diffractometer, such as a Bruker APEXII or Rigaku XtaLAB Synergy, equipped with a sensitive detector (e.g., CCD or CMOS).

X-ray Source: Monochromatic X-radiation, commonly from a Mo Kα (λ ≈ 0.71073 Å) or Cu Kα (λ ≈ 1.5418 Å) source.

Temperature: Data is typically collected at a low temperature, such as 100 K or 150 K, to minimize thermal vibrations of the atoms, leading to a more precise structure.

Data Collection Strategy: A series of diffraction images would be collected over a range of crystal orientations.

Data Processing: The collected raw diffraction data would be processed using specialized software suites. This process involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensities of the reflections, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

The processed data would yield a file containing the crystal system, space group, unit cell dimensions, and a list of reflection intensities.

Structural Solution and Refinement Procedures

With the processed diffraction data, the crystal structure would be solved and refined using established crystallographic software packages like the SHELX suite (e.g., SHELXS or SHELXT for solution and SHELXL for refinement).

Structure Solution: The initial atomic positions would be determined using either direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.

Structure Refinement: The initial structural model would then be refined against the experimental data using a full-matrix least-squares method. This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and the goodness-of-fit (GooF), which should be close to 1.

A hypothetical data table for this compound hydrochloride might look as follows, based on typical values for similar organic salts:

| Parameter | Hypothetical Value |

| Empirical formula | C11H12ClN3 |

| Formula weight | 221.69 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.23 |

| Absorption coefficient (mm⁻¹) | 0.25 |

| F(000) | 464 |

| Reflections collected | 10000 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Intramolecular Conformation and Intermolecular Interactions

The refined crystal structure would provide a wealth of information about the molecule's internal geometry. This includes precise bond lengths and angles within the naphthalene ring system and the guanidinium group. A key conformational feature to analyze would be the dihedral angle between the plane of the naphthalene ring and the plane of the guanidinium group, which would describe the relative orientation of these two key functional parts of the molecule.

Furthermore, the analysis would extend to intermolecular interactions. The arrangement of molecules within the crystal lattice is governed by non-covalent forces. The distances and geometries of these interactions would be systematically analyzed to understand the packing efficiency and the forces stabilizing the crystal structure.

Examination of Hydrogen Bonding Networks and π-π Stacking

In the crystal structure of a salt like N-Naphthalen-1-ylguanidinium chloride, hydrogen bonding would be expected to play a dominant role in the supramolecular assembly. The guanidinium group, with its multiple N-H donors, would form a network of hydrogen bonds with the chloride anion (the acceptor). The geometry of these N-H···Cl hydrogen bonds (donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angles) would be meticulously analyzed.

A hypothetical table of hydrogen bond geometries might be presented as follows:

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| N1—H1A···Cl1 | 0.88 | 2.30 | 3.15 | 165 |

| N2—H2A···Cl1 | 0.88 | 2.35 | 3.20 | 170 |

| N3—H3A···Cl1 | 0.88 | 2.40 | 3.25 | 160 |

Mechanistic and Receptor Focused Research Applications of N Naphthalen 1 Ylguanidine Derivatives

Investigations in Neuropharmacology

The central nervous system has been a primary area of investigation for N-Naphthalen-1-ylguanidine derivatives, with a particular focus on their interaction with the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.

Development as Ligands for the N-Methyl-D-aspartate (NMDA) Receptor

This compound derivatives have been extensively studied as noncompetitive antagonists of the NMDA receptor, binding to a site within the ion channel. This activity has positioned them as potential therapeutic agents for neurological conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.

The affinity of this compound derivatives for the NMDA receptor ion channel site is significantly influenced by their structural modifications. Structure-affinity relationship (SAR) studies have provided valuable insights into the chemical features that govern this interaction.

Research on a series of N,N'-diarylguanidine derivatives has demonstrated that the nature and position of substituents on the aromatic rings are crucial for binding affinity. For instance, in symmetrically substituted diphenylguanidines, ortho or meta substituents on the phenyl rings generally lead to greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov An isopropyl group at the ortho position and an ethyl group at the meta position were found to be particularly favorable. nih.gov

The introduction of a naphthalene (B1677914) ring, creating unsymmetrical guanidines, has proven to be a successful strategy for enhancing affinity. For example, N-1-naphthyl-N'-(3-ethylphenyl)guanidine showed a 3- to 5-fold increase in affinity for the NMDA receptor ion channel site compared to its symmetrical diaryl counterparts. nih.gov

Further modifications to the guanidine (B92328) nitrogen atoms have led to the development of tri- and tetrasubstituted derivatives. These modifications can significantly impact selectivity for the NMDA receptor over other sites, such as sigma receptors. The addition of small alkyl substituents, like methyl and ethyl groups, on the guanidine nitrogens bearing the aryl groups, has been shown to retain high affinity for the NMDA receptor ion channel while drastically reducing affinity for sigma receptors. nih.gov A notable example is N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, which exhibits high affinity for the NMDA receptor ion channel (IC50 = 36 nM) and low affinity for sigma receptors (IC50 = 2540 nM). nih.gov

| Compound | Modification | NMDA Receptor Affinity (IC50) | Sigma Receptor Affinity (IC50) |

|---|---|---|---|

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Unsymmetrical diarylguanidine | High | Moderate |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Trisubstituted guanidine | 36 nM | 2540 nM |

The development of radioligands for positron emission tomography (PET) imaging of the NMDA receptor in the human brain is a significant area of research, as it would enable the in vivo quantification of the receptor's "open channel" state, which is relevant to numerous neuropsychiatric disorders. nih.gov N-Aryl-N'-methylguanidines, particularly those with a naphthalen-1-yl group, have been identified as a promising subclass for developing such PET radioligands. nih.gov

The key requirements for a successful PET radioligand include high affinity for the target, moderate lipophilicity to ensure blood-brain barrier penetration, and the ability to be labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov

Research has focused on N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines. In these studies, the N-aryl group has been varied, while the N'-methyl group is maintained as a potential site for radiolabeling with ¹¹C. nih.gov A number of these derivatives have shown strong inhibition of [³H]TCP binding to the open NMDA receptor in vitro. nih.gov

Specifically, derivatives of N-1-naphthyl-N'-(phenyl)-N'-methylguanidine have been identified as particularly promising leads for PET radioligand development. nih.gov For instance, compounds with 3'-dimethylamino, 3'-trifluoromethyl, and 3'-methylthio substituents have displayed affinities comparable or superior to existing SPECT radioligands. nih.gov Four compounds from a broader study of N'-3-(trifluoromethyl)phenyl derivatives displayed the desired low nanomolar affinity for the PCP binding site within the NMDA receptor and are being considered for further development as PET radioligand candidates. nih.gov

| Compound Derivative of N-1-naphthyl-N'-(phenyl)-N'-methylguanidine | Ki (nM) | Potential as PET Radioligand Lead |

|---|---|---|

| 3'-dimethylamino | 36.7 | Attractive |

| 3'-trifluoromethyl | 18.3 | Attractive |

| 3'-methylthio | 39.8 | Attractive |

Role in DNA Repair Pathway Modulation

While the neuropharmacological applications of this compound derivatives are well-documented, their role in modulating DNA repair pathways is a less explored area of research. The guanidine moiety is known to interact with DNA, suggesting a potential for these compounds to influence DNA repair processes.

Inhibition of DNA Polymerase β (Polβ) Activity

DNA Polymerase β (Polβ) is a key enzyme in the base excision repair (BER) pathway, responsible for filling single-nucleotide gaps in DNA. nih.gov Inhibition of Polβ can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy. While various compounds have been identified as Polβ inhibitors, there is currently no specific, publicly available research that directly implicates this compound or its derivatives in the inhibition of Polβ activity. General studies on guanidine-containing compounds have shown a wide range of biological activities, including interactions with DNA. nih.govsci-hub.se However, a direct link to Polβ inhibition for the this compound scaffold remains to be established through dedicated research.

Disruption of Base Excision Repair (BER) Pathways

The Base Excision Repair (BER) pathway is a critical cellular mechanism for repairing DNA damage from oxidation, alkylation, and deamination. nih.gov The pathway is initiated by DNA glycosylases that recognize and remove damaged bases, followed by the action of other enzymes, including Polβ, to restore the DNA strand. nih.gov Given the central role of Polβ in BER, its inhibition would lead to a disruption of this pathway. As there is no direct evidence of this compound derivatives inhibiting Polβ, their role in disrupting BER pathways is also not established. Future research may explore this potential, given the known interactions of guanidinium (B1211019) groups with the phosphate (B84403) backbone of DNA, which could theoretically interfere with the binding of DNA repair enzymes.

Antimicrobial Research Applications

Derivatives of this compound have been a subject of interest in the development of new antimicrobial agents due to the combined properties of the guanidinium head group and the naphthalene moiety. The cationic guanidinium group can engage in electrostatic interactions with the negatively charged components of bacterial cell envelopes, while the hydrophobic naphthalene tail can facilitate membrane penetration and disruption.

Interaction with Bacterial Cell Membrane Components

The primary mechanism by which many guanidinium-containing compounds exert their antimicrobial effect is through the disruption of the bacterial cell membrane. The bacterial cytoplasmic membrane, rich in anionic phospholipids (B1166683) such as phosphatidylglycerol, presents a key target for these cationic molecules. nih.gov The positively charged guanidinium group of this compound derivatives is believed to electrostatically interact with these negatively charged phospholipids. nih.gov

This initial electrostatic interaction is followed by the insertion of the hydrophobic naphthalene moiety into the lipid bilayer. This insertion can perturb the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The amphipathic nature of these molecules, possessing both a hydrophilic, charged head and a lipophilic tail, is crucial for this membrane-disrupting activity. nih.gov Studies on related lipoguanidine compounds have shown that the combination of a polar guanidine head and a lipophilic tail allows for the effective disruption of bacterial membranes. nih.gov

Inhibition of Essential Bacterial Enzymes, e.g., Signal Peptidase IB (SpsB)

Beyond direct membrane disruption, research has shown that guanidinium-containing compounds can also target essential bacterial enzymes. One such enzyme is Signal Peptidase IB (SpsB), a crucial enzyme in the protein secretion pathway of bacteria like Staphylococcus aureus. nih.govacs.org While direct inhibition is a common antimicrobial strategy, studies on certain alkyl guanidinium compounds have revealed an unconventional mechanism of action involving the activation of SpsB. nih.gov

This activation of SpsB leads to a dysregulation of protein secretion, causing an uncontrolled release of autolysins and subsequent cell lysis. nih.gov The guanidinium motif has been identified as essential for this activity, with the positively charged group forming hydrogen bonds with key residues in the enzyme's active site, thereby strengthening the interaction. acs.org Although this research did not specifically use this compound derivatives, the findings highlight a significant potential mechanism for guanidinium-containing antimicrobials. The interplay between the guanidinium group and bacterial enzymes like SpsB represents a promising area for the development of novel antibiotics.

Antiviral Strategies

The structural features of this compound have also been explored in the context of antiviral drug development, particularly in the design of enzyme inhibitors.

Acylguanidine Derivatives as Neuraminidase Inhibitors

Neuraminidase is a key enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells. Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza. Acylguanidine derivatives of existing neuraminidase inhibitors, such as zanamivir (B325) and oseltamivir (B103847), have been synthesized and evaluated for their antiviral activity.

In a notable study, a series of acylguanidine-modified zanamivir analogs were developed. Among these, a derivative featuring a hydrophobic naphthalene substituent demonstrated significant inhibitory activity against group-1 neuraminidase, with an IC50 value of 20 nM. nih.govacs.org This suggests that the naphthalene moiety can effectively occupy hydrophobic pockets within the enzyme's active site, enhancing the binding affinity and inhibitory potency of the compound. Molecular docking studies of related acylguanidine oseltamivir carboxylate derivatives have indicated that these modifications can lead to new hydrogen bonding and hydrophobic interactions within the neuraminidase active site, distinct from the parent drug.

The research into these acylguanidine derivatives underscores the potential of incorporating a naphthalene group to optimize the pharmacophore of neuraminidase inhibitors, potentially leading to the development of more potent antiviral agents.

Table of Acylguanidine Zanamivir Derivatives and their Neuraminidase Inhibitory Activity

| Compound | Modifying Group | Target | IC50 (nM) |

| Zanamivir Derivative 3j | Naphthalene | Group-1 Neuraminidase | 20 |

Note: This table is based on the findings from the cited research and is intended for informational purposes.

Catalytic Science and Material Applications of N Naphthalen 1 Ylguanidine and Guanidine Derived Systems

Applications in Homogeneous and Heterogeneous Catalysis

The strong basicity and excellent coordination capabilities of the guanidine (B92328) moiety make it a powerful ligand or catalyst in a variety of metal-catalyzed reactions. These properties are central to the utility of N-arylguanidines, including N-Naphthalen-1-ylguanidine, in synthetic organic chemistry.

Palladium-Catalyzed C-N Cross-Coupling Reactions in Organic Synthesis

Palladium-catalyzed C–N cross-coupling reactions are fundamental methods for synthesizing anilines and their derivatives, which are prevalent structures in pharmaceuticals, natural products, and organic materials. acs.orgresearchgate.net The efficiency of these reactions often hinges on the design of the supporting ligand. While specific studies detailing the use of this compound as a ligand in C-N cross-coupling are not extensively documented, the broader class of guanidines has been shown to be effective.

In a related and significant application, the guanidine group in N-arylguanidines can function as an effective directing group in palladium-catalyzed C-H functionalization. nih.govumn.edu This strategy enables the direct formation of new C-C bonds at the ortho-position of the aryl ring, a transformation that is otherwise challenging. For a substrate like this compound, the guanidinyl group can chelate to a palladium(II) center, facilitating the activation of the C-H bond at the 2- or 8-position of the naphthalene (B1677914) ring. nih.gov This leads to the formation of a cyclopalladated intermediate, which can then react with various coupling partners.

Research has demonstrated that under palladium catalysis, arylguanidines can undergo ortho-arylation with unactivated arenes and ortho-olefination with acrylates. nih.govnih.gov This C-H functionalization approach provides a powerful tool for elaborating the structure of N-arylguanidines, a potential that extends directly to this compound. acs.org

Table 1: Palladium-Catalyzed Ortho-Arylation of Phenylguanidine with Arenes

| Arene Coupling Partner | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Benzene | 75 | Pd(OAc)₂, K₂S₂O₈, TFA, 100 °C |

| Toluene | 65 | Pd(OAc)₂, K₂S₂O₈, TFA, 100 °C |

| Anisole | 58 | Pd(OAc)₂, K₂S₂O₈, TFA, 100 °C |

| Chlorobenzene | 62 | Pd(OAc)₂, K₂S₂O₈, TFA, 100 °C |

Data sourced from studies on palladium-catalyzed C-H functionalization using guanidine as a directing group. nih.govresearchgate.net

Other Metal-Catalyzed Transformations Involving Guanidine Ligands

The utility of guanidine ligands extends beyond C-N coupling and C-H activation to a range of other critical metal-catalyzed reactions. Guanidine-ligated palladium complexes have demonstrated high efficiency in fundamental C-C bond-forming reactions, including Suzuki, Heck, and Sonogashira cross-couplings. nih.govacs.orgacs.org For instance, a heterogeneous catalyst comprised of palladium nanoparticles supported on a guanidine-functionalized metal-organic framework (MOF) has been developed. nih.govresearchgate.netnih.gov This system showed excellent activity for these coupling reactions in aqueous media, highlighting the role of the guanidine ligand in stabilizing the palladium nanoparticles and facilitating catalysis. nih.govacs.org

Ruthenium and iridium complexes featuring guanidine-type ligands have also emerged as potent catalysts, particularly in hydrogenation and transfer hydrogenation reactions. nih.govnih.govdiva-portal.org Ruthenium catalysts are well-established for transfer hydrogenation, a process that uses readily available hydrogen donors like isopropanol (B130326) to reduce substrates such as ketones. nih.govyoutube.com Iridium complexes, often employed for asymmetric hydrogenation, can be finely tuned with chiral guanidine-based ligands to achieve high enantioselectivity in the reduction of challenging substrates. dicp.ac.cnsigmaaldrich.cnresearchgate.net

Table 2: Performance of a Guanidine-Supported Palladium Catalyst in Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Yield (%) |

|---|---|---|---|

| Suzuki | Iodobenzene | Phenylboronic acid | 98 |

| Suzuki | 4-Bromotoluene | Phenylboronic acid | 95 |

| Heck | Iodobenzene | Styrene | 96 |

| Sonogashira | Iodobenzene | Phenylacetylene | 94 |

Representative yields for reactions catalyzed by UiO-66-NH₂@cyanuric chloride@guanidine@Pd-NPs. nih.govacs.org

Guanidines as Organocatalysts or Ligands for Asymmetric Synthesis

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis. The strong Brønsted basicity and hydrogen-bonding capabilities of the guanidine core make it an ideal platform for designing powerful organocatalysts. nih.govrsc.org

Chiral Guanidine-Based Catalysts in Enantioselective Reactions

While this compound itself is achiral, its core structure is central to a prominent class of chiral organocatalysts. By incorporating the guanidine unit into a rigid, chiral scaffold, researchers have developed catalysts that achieve exceptional levels of stereocontrol in a wide array of chemical transformations. nih.govrsc.org

A particularly successful strategy involves the introduction of axial chirality, often using a binaphthyl backbone. organic-chemistry.orgacs.org These catalysts create a well-defined chiral environment that can effectively differentiate between the two enantiotopic faces of a prochiral substrate. The naphthalene moiety of this compound is structurally related to these binaphthyl scaffolds, which are known for the rigid and effective chiral environment they create. nih.gov Axially chiral guanidines derived from 1,1′-binaphthyl-2,2′-dicarboxylic acid have proven to be highly active and enantioselective catalysts for reactions such as the 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes. organic-chemistry.orgacs.orgrsc.org The combination of the bulky binaphthyl group and the basic guanidine function enables these catalysts to control the stereochemical outcome with high precision.

Table 3: Enantioselective Michael Addition Catalyzed by an Axially Chiral Binaphthyl Guanidine

| 1,3-Dicarbonyl Compound | Nitroalkene | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Dimethyl malonate | β-Nitrostyrene | 98 | 90 |

| Dibenzoylmethane | β-Nitrostyrene | 95 | 94 |

| Acetylacetone | (E)-1-Nitro-3-phenylprop-1-ene | 99 | 92 |

| Dimethyl malonate | (E)-2-(2-Nitrovinyl)thiophene | 99 | 91 |

Results obtained using a catalyst featuring an (R)-binaphthyl backbone. organic-chemistry.orgacs.org

Development of Functional Materials and Probes

The integration of specific molecular recognition units with signal-generating components is the basis for chemical sensor design. The this compound structure contains two key components relevant to this field: the guanidinium (B1211019) group, a well-known anion and cation binding site, and the naphthalene group, a classic fluorophore. nih.govnih.gov

Sensor Design and Development

The development of fluorescent chemosensors for detecting biologically and environmentally important ions is a major area of research. researchgate.netnih.gov Guanidine-based scaffolds have been successfully employed as receptors in sensors for both cations and anions. researchgate.netrsc.org For example, Schiff base chemosensors incorporating a guanidine core have been designed for the colorimetric detection of mercury (Hg²⁺) and the fluorescent turn-on detection of zinc (Zn²⁺). researchgate.net

The naphthalene unit of this compound provides an inherent fluorescent signaling capability. nih.govnih.gov Naphthalene and its derivatives, particularly naphthalimides, are widely used in fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability. mdpi.commdpi.com These probes can be designed to respond to changes in their environment, such as pH or the presence of specific metal ions like Cu²⁺ and Hg²⁺, often through mechanisms like photoinduced electron transfer (PET). mdpi.com

By combining the binding properties of the guanidine group with the fluorescent signaling of the naphthalene moiety, this compound serves as a promising blueprint for novel chemosensors. Functionalization of this core structure could lead to probes with high selectivity and sensitivity for a variety of analytes.

Q & A

Q. What are the common synthetic routes for N-Naphthalen-1-ylguanidine, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions between naphthalen-1-amine and guanidine derivatives under controlled conditions (e.g., acid catalysis or transition metal-mediated reactions). To ensure reproducibility:

- Use high-purity reagents and solvents (e.g., anhydrous conditions for moisture-sensitive steps).

- Document reaction parameters (temperature, pH, stoichiometry) in detail, adhering to guidelines for experimental reporting .

- Characterize intermediates via NMR and mass spectrometry to confirm structural integrity at each step.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

- Spectroscopy : Employ /-NMR for structural confirmation and FT-IR to identify functional groups (e.g., guanidine NH stretches at ~3300 cm).

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to verify stoichiometry .

Q. What are the key applications of this compound in biological research?

- Methodological Answer :

- Probe Development : Utilize its aromatic and hydrogen-bonding motifs to study protein-ligand interactions (e.g., fluorescence quenching assays).

- Enzyme Inhibition : Screen for activity against enzymes like kinases or proteases using kinetic assays (e.g., IC determination).

- Toxicity Profiling : Follow standardized protocols (e.g., OECD guidelines) for in vitro cytotoxicity testing in cell lines, referencing toxicological databases for naphthalene derivatives .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound's electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) to predict electronic transitions, bond dissociation energies, and electrostatic potential maps.

- Thermochemical Accuracy : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to refine atomization energies and ionization potentials, reducing average deviations to <3 kcal/mol .

- Solvent Effects : Use continuum solvation models (e.g., COSMO) to simulate aqueous or organic environments .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Structure Refinement : Apply SHELX software (e.g., SHELXL) for high-resolution data, leveraging its robustness in handling twinned crystals or disorder. Validate using R-factors and electron density maps .

- Hydrogen Bond Analysis : Use graph set analysis (Etter’s formalism) to classify intermolecular interactions (e.g., D, R(8) motifs) and identify packing anomalies .

- Cross-Validation : Compare results with alternative refinement programs (e.g., OLEX2) and check against Cambridge Structural Database entries .

Q. How can researchers assess environmental persistence and bioaccumulation of this compound?

- Methodological Answer :

- Analytical Chemistry : Quantify environmental samples via LC-MS/MS with isotopic labeling (e.g., -standards) to mitigate matrix effects.

- QSAR Modeling : Predict logP and biodegradation pathways using quantitative structure-activity relationship models validated against naphthalene derivatives .

- Microcosm Studies : Simulate soil/water systems under controlled conditions to measure half-life and metabolite formation .

Q. What experimental and computational approaches validate hydrogen bonding’s role in this compound’s functionality?

- Methodological Answer :

- X-ray Crystallography : Resolve H-bonding networks (e.g., N–H···O/N interactions) and compare with DFT-calculated bond lengths/angles .

- Solid-State NMR : Probe -labeled sites to map hydrogen bonding dynamics in crystalline phases.

- MD Simulations : Run molecular dynamics in explicit solvent to assess H-bond stability under physiological conditions .

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols) to identify variability sources .

- Dose-Response Repetition : Replicate studies across independent labs with blinded controls and standardized NIH reporting guidelines .

- Computational Falsification : Apply intelligent data analysis (IDA) to flag outliers and validate hypotheses against empirical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.